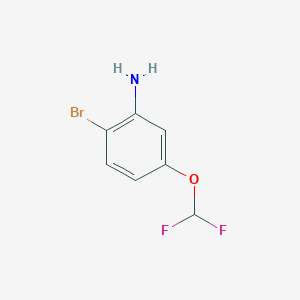

2-Bromo-5-(difluoromethoxy)aniline

説明

2-Bromo-5-(difluoromethoxy)aniline is an aromatic amine derivative featuring a bromine substituent at the 2-position and a difluoromethoxy group (-OCHF₂) at the 5-position of the benzene ring. Difluoromethoxy groups are less common in the literature compared to trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups but are known to influence electronic and steric properties, impacting reactivity and solubility .

特性

IUPAC Name |

2-bromo-5-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGKCOGXZCYVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270588 | |

| Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261875-41-5 | |

| Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261875-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethoxy)aniline typically involves the bromination of 5-(difluoromethoxy)aniline. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is usually carried out at ambient temperature to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product .

化学反応の分析

Types of Reactions

2-Bromo-5-(difluoromethoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted anilines, while oxidation reactions can produce corresponding quinones .

科学的研究の応用

Pharmaceutical Development

2-Bromo-5-(difluoromethoxy)aniline is primarily investigated for its potential in drug development. The difluoromethoxy group enhances the compound's lipophilicity, which may improve its interaction with biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can exhibit inhibitory effects on specific enzymatic pathways, suggesting therapeutic applications in treating various diseases.

Key Findings:

- Enzyme Inhibition: Studies have shown that derivatives of this compound can act as inhibitors for certain enzymes, which is crucial for drug design targeting metabolic pathways.

- Target Diseases: Potential applications include treatments for neurological disorders and cancer due to its ability to modulate biological activity through enzyme interaction .

Agricultural Chemicals

In the realm of agrochemicals, this compound is utilized in the formulation of herbicides and pesticides. Its unique chemical structure allows for the development of compounds that are effective against a broad spectrum of pests while minimizing environmental impact.

Key Findings:

- Herbicide Development: The compound contributes to the synthesis of herbicides that enhance crop yield by effectively controlling weed growth.

- Pesticide Formulation: It plays a role in creating pesticides with improved efficacy against specific pests, thereby supporting sustainable agricultural practices .

Material Science

The compound is also applied in material science for developing advanced materials, such as polymers and coatings. Its chemical properties contribute to enhanced thermal and chemical resistance, making it suitable for use in harsh environments.

Key Findings:

- Polymer Synthesis: this compound serves as a building block in synthesizing complex organic molecules used in high-performance materials.

- Coating Applications: The compound's stability under various conditions makes it an excellent candidate for protective coatings .

Fluorinated Compounds Research

Research on fluorinated compounds has highlighted the significance of this compound as an intermediate in synthesizing other fluorinated chemicals. These compounds often exhibit superior performance characteristics compared to their non-fluorinated counterparts.

Key Findings:

- Refrigerants and Solvents: The compound is essential in developing specialized solvents and refrigerants that are more efficient and environmentally friendly than traditional options .

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal explored the synthesis of derivatives based on this compound aimed at treating Alzheimer's disease. The derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential therapeutic benefits.

Case Study 2: Agricultural Efficacy

Research conducted on the effectiveness of herbicides formulated with this compound showed a marked improvement in weed control compared to conventional herbicides, leading to higher crop yields in controlled trials.

作用機序

The mechanism of action of 2-Bromo-5-(difluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares substituents, molecular formulas, and key properties of 2-Bromo-5-(difluoromethoxy)aniline with analogs from the evidence:

Note: *Calculated data for this compound are inferred from analogs.

Key Observations:

- Electron Effects : Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are stronger electron-withdrawing groups than difluoromethoxy (-OCHF₂), influencing reactivity in electrophilic substitution reactions .

- Molecular Weight : Halogen substituents (Br, F) and bulky groups (e.g., tert-butyl) increase molecular weight, affecting solubility and crystallinity .

- Synthetic Utility : Bromine at the 2-position facilitates Suzuki-Miyaura coupling, while fluorine substituents enhance metabolic stability in pharmaceuticals .

生物活性

2-Bromo-5-(difluoromethoxy)aniline is a chemical compound with the molecular formula C₇H₆BrF₂NO, notable for its unique structure that includes a bromine atom and a difluoromethoxy group attached to an aniline core. This compound has garnered attention due to its potential biological activity, particularly in influencing various enzymatic pathways and interactions with biological targets.

- Molecular Weight : 238.029 g/mol

- CAS Number : 1261875-41-5

- Structure : The presence of electron-withdrawing groups enhances its lipophilicity, which is crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily through its interactions with specific proteins and enzymes. The difluoromethoxy group enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities, which are essential for understanding its mechanism of action in therapeutic contexts.

Enzymatic Interactions

Studies suggest that compounds similar to this compound can act as inhibitors for various enzymes. For example:

- Inhibition of Acetylcholinesterase : This enzyme is critical for neurotransmission, and inhibition can lead to significant physiological effects.

- Potential as a Trypanosoma brucei AdoMetDC Inhibitor : Similar compounds have shown promise in inhibiting this enzyme, which is essential in the polyamine pathway of the parasite responsible for African sleeping sickness .

Case Studies and Research Findings

- Lipophilicity and ADME Properties : The difluoromethoxy substitution modulates the compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Compounds with similar structures have been reported to exhibit decreased lipophilicity but higher permeability .

- Structural Activity Relationships (SAR) : Research has focused on the structural features required for biological activity. The unique combination of bromine and difluoromethoxy groups in this compound may lead to distinct pharmacological properties valuable in drug design .

- Cellular Effects : In laboratory settings, exposure to this compound has been shown to influence cellular metabolism and gene expression. For instance, it can alter levels of reactive oxygen species (ROS), leading to oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4-(difluoromethoxy)aniline | C₇H₆BrF₂NO | Different substitution pattern on the aniline ring |

| 4-Bromo-2-(difluoromethoxy)aniline | C₇H₆BrF₂NO | Similar structure but different position of bromine |

| 2-Bromo-5-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | Contains trifluoromethoxy instead of difluoromethoxy |

| 4-Bromo-2-(trifluoromethyl)aniline | C₇H₆BrF₃N | Trifluoromethyl group instead of difluoromethoxy |

The comparative analysis highlights the uniqueness of this compound, particularly in how its specific functional groups influence both reactivity and biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the difluoromethoxy group in 2-Bromo-5-(difluoromethoxy)aniline?

- Methodological Answer : The difluoromethoxy group can be introduced via nucleophilic aromatic substitution (NAS) under controlled pH conditions. Precursors such as 5-bromo-2-hydroxyaniline can react with chlorodifluoromethane in the presence of a base (e.g., NaOH) to form the difluoromethoxy moiety. Protection of the amine group prior to substitution is critical to avoid side reactions. Post-synthesis deprotection using acidic conditions (e.g., HCl) yields the target compound .

- Key Considerations : Monitor reaction temperature (typically 50–80°C) and use anhydrous solvents to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and F NMR confirm the presence of the difluoromethoxy group (e.g., F signals at δ -80 to -85 ppm for CF) and bromine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHBrFNO) and isotopic patterns for bromine.

- HPLC : Purity analysis (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a key intermediate in synthesizing protease inhibitors (e.g., hepatitis C virus NS3 protease inhibitors). The bromine atom enables Suzuki coupling for biaryl formation, while the difluoromethoxy group enhances metabolic stability and bioavailability .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in substitution reactions involving this compound?

- Methodological Answer : The electron-withdrawing difluoromethoxy group directs electrophilic substitution to the para position relative to the amine. Steric hindrance from the bromine atom at the 2-position limits reactivity at adjacent sites. Computational studies (DFT) predict activation energies for competing pathways, guiding solvent and catalyst selection (e.g., Pd catalysts for cross-coupling) .

- Data Contradiction Note : Some studies report unexpected ortho substitution in polar aprotic solvents due to solvation effects; validate with control experiments .

Q. What are the stability challenges of this compound under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the aryl bromide.

- Moisture Sensitivity : Anhydrous environments (e.g., molecular sieves) prevent hydrolysis of the difluoromethoxy group.

- Long-Term Stability : Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored under nitrogen .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for cross-coupling reactions. Parameters include:

- Frontier Molecular Orbitals (FMOs) : Predict sites for nucleophilic/electrophilic attack.

- Solvent Effects : Continuum solvation models (e.g., SMD) simulate reaction environments.

- Validation via kinetic isotope effects (KIEs) or Hammett plots ensures model accuracy .

Q. How to resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purification Methods : Column chromatography vs. recrystallization (e.g., 77% yield with iodoethane alkylation after optimized recrystallization ).

- Catalyst Loadings : Pd(PPh) vs. Pd(OAc) in Suzuki coupling (5–15% variation in yields).

- Replicate Studies : Perform triplicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。